molecular formula C9H9Br2Cl B3215443 4-Chloro-3,5-dibromoisopropylbenzene CAS No. 1160574-99-1

4-Chloro-3,5-dibromoisopropylbenzene

Cat. No.: B3215443
CAS No.: 1160574-99-1
M. Wt: 312.43 g/mol
InChI Key: QSSUEISDQNYZRM-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dibromoisopropylbenzene is an organic compound with the molecular formula C9H9Br2Cl. It is a derivative of benzene, where the benzene ring is substituted with chlorine and bromine atoms, as well as an isopropyl group. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet suggests avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromoisopropylbenzene typically involves the halogenation of isopropylbenzene (cumene). The process can be carried out in several steps:

    Bromination: Isopropylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 3 and 5 positions of the benzene ring.

    Chlorination: The dibrominated product is then chlorinated using chlorine (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3) to introduce a chlorine atom at the 4 position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dibromoisopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and bromine) can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or alkoxides (RO-).

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of isopropylbenzene derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.

Major Products:

    Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.

    Oxidation: Formation of acetophenone or benzoic acid derivatives.

    Reduction: Formation of isopropylbenzene or other dehalogenated products.

Scientific Research Applications

4-Chloro-3,5-dibromoisopropylbenzene is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dibromoisopropylbenzene involves its interaction with molecular targets through its halogen and isopropyl substituents. The compound can act as an electrophile in substitution reactions, where the halogen atoms are replaced by nucleophiles. The isopropyl group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

    4-Chloro-3,5-dibromotoluene: Similar structure but with a methyl group instead of an isopropyl group.

    4-Chloro-3,5-dibromoethylbenzene: Similar structure but with an ethyl group instead of an isopropyl group.

    4-Chloro-3,5-dibromophenol: Similar structure but with a hydroxyl group instead of an isopropyl group.

Uniqueness: 4-Chloro-3,5-dibromoisopropylbenzene is unique due to the presence of the isopropyl group, which provides distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

1,3-dibromo-2-chloro-5-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2Cl/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSUEISDQNYZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253345
Record name 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-99-1
Record name 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160574-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dibromo-2-chloro-5-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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